(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a derivative of benzodioxole, a chemical structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features a complex arrangement that includes both benzodioxole and pyrrolidine moieties, which are significant for its biological interactions.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds similar to the target compound have shown efficacy in inhibiting α-amylase, an enzyme crucial for carbohydrate metabolism. The inhibition of this enzyme can lead to lower blood glucose levels, making these compounds potential candidates for diabetes management.
In a study involving various benzodioxol derivatives, one compound exhibited an IC50 value of 0.68 µM against α-amylase, indicating strong inhibitory activity while maintaining safety profiles in normal cell lines (IC50 > 150 µM) .
Anticancer Activity
The anticancer properties of benzodioxole derivatives have also been investigated. Compounds with similar structures demonstrated significant cytotoxic effects on various cancer cell lines. For example, another derivative showed effective inhibition against four cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests that the target compound may also possess similar anticancer properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : As discussed, the inhibition of α-amylase is a primary mechanism through which this compound may exert its antidiabetic effects.
- Cell Cycle Arrest : Studies suggest that certain benzodioxole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
- Apoptosis Induction : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, contributing to their anticancer efficacy.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition capabilities of various benzodioxole derivatives. Notably:
Compound | IC50 (α-Amylase) | IC50 (Cancer Cell Lines) |
---|---|---|
IIa | 0.85 µM | 26–65 µM |
IIc | 0.68 µM | 30–70 µM |
These findings indicate that modifications in the benzodioxole structure can significantly influence biological activity.
In Vivo Studies
In vivo experiments using a streptozotocin-induced diabetic mice model demonstrated that treatment with certain benzodioxole derivatives resulted in a substantial decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL , highlighting their potential as therapeutic agents for diabetes management .
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c25-21(6-2-14-1-4-18-19(9-14)30-13-29-18)23-15-10-22(26)24(12-15)16-3-5-17-20(11-16)28-8-7-27-17/h1-6,9,11,15H,7-8,10,12-13H2,(H,23,25)/b6-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCNLVBPVHDSK-KXFIGUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.